

Confirming the Structure of Propyl Octanoate: A Comparative 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propyl octanoate	
Cat. No.:	B1197341	Get Quote

A definitive guide to the structural verification of **propyl octanoate** using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related esters, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow.

Propyl octanoate is an ester recognized for its fruity fragrance and is utilized in the flavor and fragrance industry. Accurate structural confirmation is paramount for quality control and research applications. This guide details the use of 1H and 13C NMR spectroscopy as a powerful and conclusive technique for the structural elucidation of **propyl octanoate**. By comparing its spectral data with those of analogous esters, ethyl octanoate and butyl octanoate, we provide a comprehensive framework for unambiguous identification.

Comparative NMR Data Analysis

The structural integrity of **propyl octanoate** can be unequivocally confirmed by analyzing the chemical shifts, multiplicities, and integration of its proton (¹H) and carbon (¹³C) NMR spectra. Below is a detailed comparison of the NMR data for **propyl octanoate** with its structural analogs, ethyl octanoate and butyl octanoate. The data was acquired in deuterated chloroform (CDCl₃).

1H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.



Assignment	Propyl Octanoate	Ethyl Octanoate	Butyl Octanoate
Chemical Shift (δ)	Chemical Shift (δ) ppm	Chemical Shift (δ) ppm	
O-CH ₂ -	4.01-4.04 (t)	4.08-4.16 (q)	4.00-4.07 (t)
-C(=O)-CH ₂ -	2.27-2.31 (t)	2.20-2.29 (t)	2.21-2.29 (t)
-O-CH ₂ -CH ₂ -	1.64-1.69 (sextet)	-	1.55-1.62 (quintet)
-C(=O)-CH ₂ -CH ₂ -	1.59-1.62 (quintet)	1.55-1.62 (quintet)	1.55-1.62 (quintet)
-(CH ₂) ₄ -	1.27-1.33 (m)	1.25-1.33 (m)	1.29-1.36 (m)
-CH ₂ -CH ₃ (Ester)	0.92-0.96 (t)	1.25 (t)	0.92-0.94 (t)
-CH2-CH3 (Alkyl)	0.86-0.89 (t)	0.88 (t)	0.88 (t)

Data sourced from PubChem.[1][2][3]

13C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.



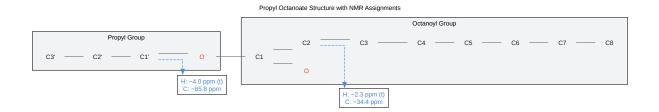
Assignment	Propyl Octanoate	Ethyl Octanoate	Butyl Octanoate
Chemical Shift (δ)	Chemical Shift (δ) ppm	Chemical Shift (δ)	
-C=O	174.01	173.80	173.96
-O-CH ₂ -	65.84	60.13	64.12
-C(=O)-CH ₂ -	34.44	34.45	34.47
-O-CH ₂ -CH ₂ -	22.06	-	30.86
-C(=O)-(CH ₂) ₅ -CH ₂ -	31.70	31.80	31.79
-C(=O)-CH ₂ -CH ₂ -	25.07	25.11	25.13
-C(=O)-(CH ₂) ₂ -CH ₂ -	29.16	29.24	29.22
-C(=O)-(CH ₂) ₃ -CH ₂ -	28.96	29.07	29.04
-CH₂-CH₃ (Ester)	10.41	14.31	19.26
-CH2-CH3 (Alkyl)	14.06	14.10	14.09
-O-CH ₂ -CH ₂ -CH ₂ -	-	-	13.75

Data sourced from PubChem.[1][2][3]

Visualizing Molecular Structure and Analytical Workflow

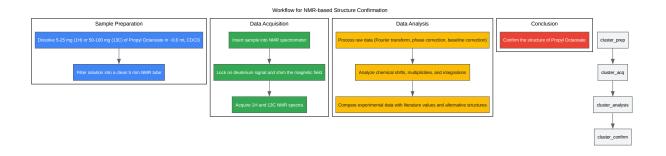
To further clarify the structural assignments and the overall analytical process, the following diagrams are provided.





Click to download full resolution via product page

Caption: Propyl Octanoate Structure with Key NMR Shifts.



Click to download full resolution via product page



Caption: Workflow for NMR Structure Confirmation.

Experimental Protocols

Adherence to standardized experimental procedures is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

- Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of propyl octanoate.[4][5][6] For ¹³C NMR, a higher concentration is required, typically 50-100 mg, to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[6][7]
- Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃). The volume of the solvent should be sufficient to create a column of approximately 4-5 cm in a standard 5 mm NMR tube (typically 0.5-0.6 mL).[5][7]
- Dissolution and Filtration: Ensure the sample is completely dissolved in the deuterated solvent. If any particulate matter is present, the solution must be filtered through a pipette with a small cotton or glass wool plug to prevent distortion of the magnetic field homogeneity.
 [4][5]
- Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[7] Alternatively, the residual solvent signal can be used for calibration (CDCl₃: δ H = 7.26 ppm; δ C = 77.16 ppm).[7][8]

NMR Data Acquisition

- Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer. The data presented here was obtained on instruments operating at frequencies of 400 MHz for ¹H and 100.40 MHz for ¹³C.[1]
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[7]
- ¹H NMR Acquisition Parameters:



- Pulse Angle: 30-90°
- Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.[7]
- Relaxation Delay (D1): 1-2 seconds.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
 - Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
 - Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[7]

This comprehensive guide demonstrates that 1H and 13C NMR spectroscopy, when combined with a comparative analysis and standardized protocols, provides an unambiguous method for the structural confirmation of **propyl octanoate**, ensuring its identity and purity for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Propyl octanoate | C11H22O2 | CID 69351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl octanoate | C12H24O2 | CID 11517 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl octanoate | C10H20O2 | CID 7799 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]



- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Confirming the Structure of Propyl Octanoate: A Comparative 1H and 13C NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197341#1h-and-13c-nmr-spectral-analysis-of-propyl-octanoate-for-structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com